Dasatinib N-oxide
Description
Contextualization within Dasatinib (B193332) Metabolism and Pharmacological Profile
Dasatinib is an oral small molecule inhibitor targeting multiple tyrosine kinases, including BCR-ABL and SRC family kinases, and is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). drugbank.compharmgkb.orgnih.goveuropa.eu Upon administration, dasatinib undergoes extensive metabolism, primarily in the liver, with cytochrome P450 (CYP) 3A4 being the main enzyme involved. drugbank.compharmgkb.orgnih.govfrontiersin.org Flavin-containing monooxygenase 3 (FMO3) and uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) enzymes also contribute to the formation of dasatinib metabolites. drugbank.compharmgkb.orgfrontiersin.org
Several circulating metabolites of dasatinib have been identified, including M4 (N-dealkylation), M5 (N-oxidation), M6 (carboxylic acid formation), M8 (glucuronide conjugates), M20, and M24 (hydroxylation). nih.govresearchgate.netresearchgate.net Dasatinib N-Oxide is specifically known as the M5 metabolite. nih.govresearchgate.netpharmaffiliates.com The formation of this compound (M5) is primarily catalyzed by FMO3, although various CYP enzymes may also be involved. pharmgkb.org
Significance as a Major Metabolite and Potential Pharmaceutical Impurity
This compound is recognized as a major metabolite of dasatinib. caymanchem.commedkoo.combiosschina.com In some in vitro studies focusing on N-oxygenation, over 90% of the parent dasatinib was transformed into the N-oxide metabolite within a certain timeframe. nih.gov This highlights the significance of the N-oxidation pathway in dasatinib metabolism.
Beyond its role as a metabolite, this compound is also identified as a potential impurity in commercial preparations of dasatinib. caymanchem.commedkoo.combiosschina.com The formation of this N-oxide impurity can occur during the manufacturing process or storage of dasatinib drug products. nih.govresearchgate.net Studies have shown that the piperazine (B1678402) ring present in dasatinib is susceptible to oxidation, leading to the formation of the N-oxide impurity. nih.govresearchgate.net This impurity formation can be influenced by factors such as the solvents used in the formulation and the presence of micro-oxidic properties. nih.govresearchgate.net Control and characterization of such impurities are essential to ensure the quality, purity, safety, and efficacy of pharmaceutical products. nih.gov Analytical methods, such as ultra-high performance supercritical fluid chromatography, are employed in impurity control to search for and quantify impurities like this compound. caymanchem.com Furthermore, studies investigating sample preparation strategies for bioanalysis have noted the potential conversion of this compound back to its parent compound in certain matrices like hemolyzed plasma, emphasizing the need for careful method development to ensure accurate measurement of both the parent drug and its metabolites. altasciences.com
Data Table: Key Characteristics of this compound
| Property | Value | Source(s) |
| CAS Number | 910297-52-8 | caymanchem.compharmaffiliates.comlgcstandards.com |
| Molecular Formula | C₂₂H₂₆ClN₇O₃S | caymanchem.compharmaffiliates.comlgcstandards.com |
| Molecular Weight | 504.00 | caymanchem.compharmaffiliates.comlgcstandards.com |
| Appearance | Crystalline solid or Pale Yellow Solid | caymanchem.compharmaffiliates.com |
| Purity (example) | ≥95% or 99.85% | caymanchem.combiosschina.comlgcstandards.com |
| Solubility (example) | Soluble in DMSO | caymanchem.combiosschina.com |
| Product Type | Metabolite, Impurity | naarini.comlgcstandards.com |
| Formation Enzyme | Primarily FMO3, also various CYPs | pharmgkb.org |
| Pharmacological Activity (relative to Dasatinib) | Generally less potent (e.g., >10 times less potent for M5) | nih.govnih.govresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-4-oxidopiperazin-4-ium-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O3S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(34-17)27-18-12-19(26-15(2)25-18)29-6-8-30(33,9-7-29)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFNEEZCTQCRAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CC[N+](CC4)(CCO)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474434 | |
| Record name | Dasatinib N-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910297-52-8 | |
| Record name | N-(2-Chloro-6-methyl-phenyl)-2-((6-(4-(2-hydroxyethyl)-4-oxido-piperazin-4-ium-1-yl)-2-methyl-pyrimidin-4-yl)amino)thiazole-5-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dasatinib N-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-CHLORO-6-METHYL-PHENYL)-2-((6-(4-(2-HYDROXYETHYL)-4-OXIDO-PIPERAZIN-4-IUM-1-YL)-2-METHYL-PYRIMIDIN-4-YL)AMINO)THIAZOLE-5-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B16WQA6880 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Metabolic Pathways and Biotransformation of Dasatinib to Dasatinib N Oxide
Enzymatic Mechanisms of N-Oxidation
The N-oxidation of Dasatinib (B193332) primarily involves the action of flavin-containing monooxygenases, with a notable contribution from cytochrome P450 enzymes.
Primary Role of Flavin-Containing Monooxygenase 3 (FMO3)
Flavin-containing monooxygenase 3 (FMO3) is identified as the primary enzyme responsible for the formation of Dasatinib N-Oxide (M5). pharmgkb.orgresearchgate.netnih.gov Studies using human cDNA-expressed enzymes have shown that FMO3 predominantly catalyzes this N-oxidation reaction. researchgate.netnih.gov Research utilizing a human FMO3-based whole-cell system demonstrated efficient conversion of dasatinib to its N-oxide metabolite, with over 90% yield conversion obtained within 24 hours under optimized conditions. nih.govresearchgate.netnih.gov
In Vitro Metabolic Investigations
In vitro studies, particularly those using human liver microsomes, have been instrumental in identifying the enzymes responsible for this compound formation and characterizing the kinetics of this process.
Human Liver Microsomal Studies for this compound Formation
Incubations of dasatinib with human liver microsomes have been conducted to investigate its metabolic pathways. researchgate.netnih.govnih.gov These studies, often utilizing radiolabeled dasatinib and selective enzyme inhibitors, have helped to elucidate the roles of different enzymes, including FMO3 and CYPs, in the formation of various metabolites, including the N-oxide (M5). researchgate.netnih.gov Results from these experiments confirmed that M5 is formed in human liver microsomes. researchgate.netnih.gov
Enzyme Kinetic Analyses of N-Oxidation (e.g., Michaelis-Menten Kinetics)
Enzyme kinetic analyses have been performed to characterize the formation of this compound in human liver microsomes. The formation of M5 in human liver microsomes has been shown to follow Michaelis-Menten kinetics. researchgate.netnih.gov Kinetic parameters such as the Michaelis constant (Km) and intrinsic formation clearance (Vmax/Km) have been determined for the formation of M5. researchgate.netnih.gov The intrinsic formation clearance value for M5 was reported as 14 µl/mg protein/min. researchgate.netnih.gov
Table 1: In Vitro Kinetic Parameters for Dasatinib Metabolite Formation in Human Liver Microsomes
| Metabolite | Formation Follows | Km (µM) | Vmax/Km (µl/mg protein/min) | Primary Enzyme(s) |
| M4 (N-dealkylation) | Michaelis-Menten researchgate.netnih.gov | Not explicitly stated in snippets for M4 K_m, but kinetics follow M-M researchgate.netnih.gov | 52 researchgate.netnih.gov | CYP3A4 researchgate.netnih.gov |
| M5 (N-oxidation) | Michaelis-Menten researchgate.netnih.gov | Not explicitly stated in snippets for M5 K_m, but kinetics follow M-M researchgate.netnih.gov | 14 researchgate.netnih.gov | FMO3 researchgate.netnih.gov |
| M20 (Hydroxylation) | Partial substrate inhibition researchgate.netnih.gov | Not explicitly stated in snippets for M20 K_m, but kinetics follow partial substrate inhibition researchgate.netnih.gov | 274 researchgate.netnih.gov | CYP3A4 researchgate.netnih.gov |
| M24 (Hydroxylation) | Partial substrate inhibition researchgate.netnih.gov | Not explicitly stated in snippets for M24 K_m, but kinetics follow partial substrate inhibition researchgate.netnih.gov | 20 researchgate.netnih.gov | CYP3A4 researchgate.netnih.gov |
Note: Km values were determined from substrate-dependent metabolite formation plots, and Vmax values were calculated from metabolite formation rates using radiolabeled dasatinib. researchgate.netnih.gov
In Vivo Metabolite Identification and Quantification
Species-Specific Metabolite Profiles and Concentrations (e.g., Rat vs. Human Plasma)
Significant differences exist in the metabolite profiles and their relative concentrations across different species, such as rats and humans. While many circulating metabolites identified in humans are also present in rat and monkey plasma, there are notable interspecies variations. psu.edu
In rats, this compound (M5) has been observed as the most abundant metabolite in bile duct-cannulated rats. semanticscholar.org Conversely, in human plasma, the concentrations of this compound are reported to be low. semanticscholar.org Studies investigating the metabolism of dasatinib in vivo in rats, monkeys, and humans following oral administration have shown that unchanged dasatinib is the most abundant drug-related component in the plasma of all three species, although the percentage varies. europa.eu At specific time points, dasatinib accounted for a higher percentage of total radioactivity in rat plasma (34-55% at 1-8 h) compared to human plasma (26% at 2 h) and monkey plasma (32% at 4 h). europa.eu
The differences in metabolite profiles, including the prevalence of this compound, highlight species-specific metabolic pathways and rates. For instance, while rats produce significant amounts of a direct sulfate (B86663) conjugate, this metabolite is largely absent in monkeys and humans. psu.edu
The following table summarizes the approximate percentage of unchanged dasatinib as a component of total radioactivity in plasma across different species:
| Species | Time Point | Unchanged Dasatinib (% of Total Radioactivity in Plasma) | Source |
| Rat | 1-8 h | 34-55% | europa.eu |
| Monkey | 4 h | 32% | europa.eu |
| Human | 2 h | 26% | europa.eupsu.edu |
Contribution to Total Circulating Drug-Related Components
Dasatinib is the major circulating drug-related component in human plasma. psu.eduresearchgate.netnih.gov However, metabolites contribute significantly to the total circulating drug-related material. psu.eduresearchgate.netnih.gov Following a single oral dose of [14C]dasatinib to healthy volunteers, dasatinib accounted for approximately 25-26% of the total radioactivity in plasma at 2 hours, indicating that metabolites collectively represent a substantial portion of the circulating drug-related components. psu.eduresearchgate.netnih.gov
In preclinical studies in rats and monkeys, metabolites accounted for a larger proportion of the total radioactivity in plasma compared to the parent compound at certain time points. In rats, metabolites accounted for 44% of the AUC (0-8 h) of total radioactivity, while in monkeys, they accounted for 74% of the AUC (0-8 h). nih.gov This further highlights the species-specific differences in the metabolic fate of dasatinib.
Biological and Pharmacological Relevance of Dasatinib N Oxide
Assessment of Pharmacological Activity
In Vitro Kinase Inhibition Studies
In vitro studies have evaluated the ability of dasatinib (B193332) metabolites, including Dasatinib N-Oxide (BMS-606181), to inhibit various receptors, ion channels, and enzymes. europa.eu
Relative Potency Compared to Dasatinib
When evaluated in vitro for their ability to inhibit or stimulate the binding of radioligands to 34 different receptors or ion channels and to inhibit the activities of 4 different enzymes (acetylcholinesterase, monamine oxidases A and B, and phosphodiesterase-3), this compound at a concentration of 10 µM showed no biologically relevant effect on the binding or enzyme activities evaluated. europa.eu This suggests that, at this concentration, its inhibitory activity against these specific targets is considerably lower than that of the parent compound, dasatinib, which is a potent inhibitor of kinases like BCR-ABL and SRC family kinases at nanomolar concentrations. drugbank.comeuropa.eu
Pharmacologically active metabolites of dasatinib, including M5 (this compound), have been assessed for their cell-based IC50 values for Src and Bcr-Abl kinase inhibition. researchgate.netpsu.edu These studies suggested that these metabolites, including this compound, were not expected to contribute significantly towards in vivo activity based on their exposures in patients and their in vitro potency. researchgate.netpsu.edu M5 and M6 are reported to be more than 10 times less active than dasatinib. drugbank.com
Potential Cellular Effects and Molecular Interactions
This compound is formed by the oxidation of dasatinib, primarily by FMO3. pharmgkb.orgnih.gov While the parent compound, dasatinib, is a potent inhibitor of various kinases, including BCR-ABL and SRC family kinases, the cellular effects and molecular interactions specifically attributed to this compound appear to be less pronounced based on available in vitro data suggesting lower potency compared to dasatinib against tested receptors, ion channels, and enzymes. drugbank.comeuropa.eu
Further detailed research findings on the specific cellular effects and molecular interactions of this compound, independent of the parent compound, are limited in the provided search results. Its primary relevance highlighted is its formation as a metabolite of dasatinib.
Analytical Methodologies for Characterization and Quantification of Dasatinib N Oxide
Chromatographic Techniques for Separation and Identification
Chromatographic methods are fundamental for separating Dasatinib (B193332) N-Oxide from the parent drug and other related substances, enabling its subsequent identification and quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of Dasatinib and its impurities, including the N-oxide metabolite researchgate.netresearchgate.netijsr.net. Reverse phase HPLC methods have been developed for the quantification of Dasatinib and its related impurities in pharmaceutical formulations researchgate.netnih.gov. These methods often utilize C18 columns and mobile phases consisting of buffer solutions (e.g., potassium dihydrogen phosphate (B84403) buffer) and organic solvents like acetonitrile (B52724) or methanol (B129727), often in a gradient elution mode researchgate.netijsr.netnih.gov. UV detection is commonly employed, typically at wavelengths around 265 nm or 305 nm researchgate.netresearchgate.net. HPLC methods for Dasatinib impurities, including the N-oxide, have been validated according to ICH guidelines, demonstrating suitability for qualitative and quantitative analysis, as well as stability-indicating capabilities researchgate.netresearchgate.netnih.gov.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the detection, identification, and quantification of Dasatinib N-Oxide, particularly in complex matrices like biological samples altasciences.compsu.edugoogle.com. This hyphenated technique combines the separation power of liquid chromatography with the sensitivity and specificity of mass spectrometry. LC-MS/MS allows for the detection of metabolites based on their retention times and mass spectrometric fragmentation patterns psu.edu. It is particularly valuable for resolving N-oxide metabolites from the parent drug to circumvent issues like in-source fragmentation altasciences.comaltasciences.com. LC-MS/MS methods have been used to detect various circulating metabolites of Dasatinib in human plasma, including the N-oxide (identified as M5) psu.eduresearchgate.net.
Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC)
Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) has been explored in impurity control and can be used for the analysis of this compound caymanchem.comlgcstandards.com. This technique offers potential advantages in terms of speed and efficiency compared to traditional HPLC for certain separations.
Spectroscopic Approaches for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy, High-Resolution Mass Spectrometry, Fourier-Transform Infrared Spectroscopy)
Spectroscopic methods are essential for confirming the structure of isolated this compound. Techniques such as High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed structural information researchgate.netresearchgate.netijsr.netnih.gov. HRMS can provide the exact mass of the compound, aiding in the determination of its molecular formula researchgate.net. NMR spectroscopy yields information about the arrangement of atoms within the molecule researchgate.netnih.govthermofisher.comijper.orgkuvempu.ac.ingoogleapis.com. FTIR spectroscopy can identify the functional groups present in the molecule researchgate.netnih.govthermofisher.comijper.orgkuvempu.ac.ingoogleapis.com. These techniques are often used in combination to definitively characterize impurities and metabolites like this compound after their isolation, for example, via preparative chromatography researchgate.netresearchgate.netnih.gov.
Detection and Quantification in Complex Biological Matrices (e.g., Plasma, Urine, Feces, Bile)
Detecting and quantifying this compound in biological matrices is important for pharmacokinetic and metabolism studies. LC-MS/MS is a primary technique for this purpose due to its sensitivity and ability to handle complex samples psu.edugoogle.com. Dasatinib and its metabolites, including the N-oxide, have been detected in human plasma, urine, and feces psu.eduresearchgate.net. While Dasatinib is the major drug-related component in plasma, metabolites contribute significantly to the total drug-related components psu.eduresearchgate.net. Most of the administered radioactivity of Dasatinib is eliminated in feces, with a smaller percentage in urine psu.eduresearchgate.net. N-oxide metabolites, such as this compound (M5), have been identified as circulating metabolites in humans psu.eduresearchgate.net.
Considerations for Sample Preparation and Stability (e.g., N-oxide decomposition to parent drug)
Sample preparation is a critical step in the analysis of this compound in biological matrices. N-oxide metabolites can be susceptible to degradation, potentially converting back to the parent drug during sample processing altasciences.comaltasciences.comuu.nlnih.gov. This conversion can impact the accurate quantification of both the N-oxide and the parent drug altasciences.comaltasciences.com. Studies have investigated sample preparation strategies to minimize this conversion, particularly in challenging matrices like hemolyzed plasma altasciences.comaltasciences.com. Protein precipitation is a common extraction technique, and the choice of solvent (e.g., acetonitrile vs. methanol) can influence the extent of N-oxide conversion altasciences.comaltasciences.com. Acetonitrile has been found to be more effective in limiting this compound decomposition compared to methanol in hemolyzed plasma altasciences.comaltasciences.com. Acidified solvents have also been evaluated altasciences.comaltasciences.com. The stability of N-oxide metabolites during sample processing and storage is a key consideration for accurate analysis altasciences.comaltasciences.comnih.gov.
Role of Dasatinib N Oxide in Drug Product Stability and Impurity Profiling
Identification as a Degradation Product
Dasatinib (B193332) N-Oxide is recognized as a degradation product of Dasatinib. nih.govnih.govsemanticscholar.orggoogle.comcaymanchem.comdntb.gov.uamedkoo.comgoogle.comveeprho.comresearchgate.net It is also noted as a major metabolite of Dasatinib in biological systems, but its presence in pharmaceutical formulations is primarily attributed to degradation processes. caymanchem.commedkoo.com The identification of Dasatinib N-Oxide as an impurity is crucial for establishing appropriate quality control measures and stability-indicating analytical methods. nih.govsemanticscholar.orgdntb.gov.uasci-hub.se
Oxidative Degradation Pathways Leading to N-Oxide Formation
The formation of this compound occurs primarily through oxidative degradation. The piperazine (B1678402) ring present in the Dasatinib structure is particularly susceptible to oxidation, leading to the formation of the N-oxide impurity. nih.govsemanticscholar.org Sources contributing to this oxidative degradation include the presence of peroxides in solvents used during manufacturing or formulation, such as propylene (B89431) glycol, and exposure to environmental oxygen. google.comgoogle.com Studies, including forced degradation experiments under oxidative stress conditions (e.g., using hydrogen peroxide), have confirmed the formation of the N-oxide impurity. nih.govsemanticscholar.orgdntb.gov.ua
Forced degradation studies conducted under various stress conditions, including oxidative conditions, are vital for understanding the degradation pathways of Dasatinib and identifying its degradation products. nih.govsemanticscholar.orgdntb.gov.uasci-hub.se For instance, one study utilizing a reverse phase high-performance liquid chromatography (HPLC) method for Dasatinib forced degradation found the N-oxide impurity as an oxidative degradant. nih.govdntb.gov.ua Another study employing HPTLC also observed N-oxide formation on the nitrogen of the piperazine ring under stress conditions. semanticscholar.org
Strategies for Impurity Control and Mitigation in Pharmaceutical Formulations
Controlling and mitigating the formation of this compound in pharmaceutical formulations is essential to ensure the quality and stability of the drug product. Strategies focus on minimizing exposure to oxidative conditions and optimizing manufacturing processes and formulations.
Analytical methods play a critical role in monitoring and controlling the levels of this compound. Techniques such as HPLC, LC-MS, and HPTLC are employed for the identification, separation, and quantification of this impurity in Dasatinib samples. nih.govsemanticscholar.orgveeprho.comsci-hub.se Stability-indicating methods are developed and validated to accurately measure Dasatinib and its degradation products, including the N-oxide, in the presence of excipients and under various stress conditions. nih.govsemanticscholar.orgdntb.gov.uasci-hub.se
Mitigation strategies can involve optimizing the choice of solvents and excipients used in the formulation to reduce the potential for oxidation. For example, investigative studies have been conducted to optimize diluents used in analytical methods to limit N-Oxide generation induced by the micro oxidic properties of solvents. nih.govresearchgate.net Furthermore, manufacturing processes can be designed to minimize exposure to oxygen. The aim is often to prepare Dasatinib formulations that are substantially free of the N-oxide impurity, often defined by a specified limit based on analytical detection methods like HPLC. google.comgoogle.com
Research findings from forced degradation studies provide valuable data on the susceptibility of Dasatinib to oxidation and the conditions that favor N-oxide formation. While specific quantitative data tables detailing N-oxide formation under varied conditions across multiple studies were not consistently available in a format suitable for direct extraction into a single interactive table, the research confirms the impurity's presence and the need for control. Studies have reported using methods validated according to ICH guidelines for the quantification of impurities, demonstrating good linearity, accuracy, and precision for Dasatinib and its related substances, including the N-oxide. nih.govsemanticscholar.orgsci-hub.se
Future Research Directions and Translational Implications
Advanced Mechanistic Studies of Dasatinib (B193332) N-Oxidation
Advanced mechanistic studies into the formation of Dasatinib N-oxide are essential for a complete understanding of dasatinib metabolism and potential drug interactions. Research indicates that this compound (M5) is primarily formed through the action of flavin-containing monooxygenase 3 (FMO3) uni.luharvard.educiteab.com. While FMO3 is the main enzyme responsible, some cytochrome P450 (CYP) enzymes may also be involved in this metabolic pathway uni.lu.
In vitro studies using human liver microsomes have shown that the formation of M5 follows Michaelis-Menten kinetics harvard.educiteab.com. Enzyme kinetic analysis has determined intrinsic formation clearance values (Vmax/Km) for various dasatinib metabolites. For M5, this value was reported as 14 µl/mg protein/min, suggesting a less efficient formation compared to other metabolites like M20 (hydroxylated metabolite), which showed a value of 274 µl/mg protein/min harvard.educiteab.com.
Further research could delve deeper into the specific roles of different CYP isoforms in M5 formation and the interplay between FMO3 and CYP pathways. Investigations into the structural aspects of how FMO3 interacts with dasatinib to catalyze the N-oxidation would provide valuable insights. Additionally, exploring the impact of genetic polymorphisms in FMO3 and relevant CYP enzymes on the rate and extent of this compound formation in diverse populations could help explain inter-individual variability in dasatinib metabolism. Studies investigating the potential for certain excipients or environmental factors to influence the oxidation of the piperazine (B1678402) ring leading to N-oxide formation, as suggested by research into impurity formation, could also be beneficial.
Development of Specific Analytical Standards for Research Applications
The accurate identification and quantification of this compound in biological matrices and pharmaceutical formulations require the availability of specific and well-characterized analytical standards. This compound is recognized as an impurity and metabolite, and its availability as a reference standard is crucial for analytical method development and validation.
Specific analytical standards for this compound are vital for various research applications, including pharmacokinetic studies, metabolism profiling, and quality control during the synthesis and formulation of dasatinib. The development and certification of high-quality reference materials ensure the accuracy and reliability of analytical data.
Furthermore, the use of stable isotope-labeled standards, such as deuterium-labeled this compound (this compound-d8), is important for quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). These labeled standards serve as internal standards, allowing for precise quantification of the metabolite in complex biological samples. Continued efforts in developing and making available a range of well-characterized analytical standards for this compound and other metabolites are fundamental for advancing research in dasatinib pharmacology and for regulatory compliance in drug development.
Understanding Long-Term Biological Consequences of Metabolites with Low Potency
However, the long-term biological consequences of exposure to metabolites, even those with low potency, warrant further investigation. While this compound may not contribute significantly to the primary anti-leukemic effects, its potential for off-target interactions or accumulation in specific tissues over extended treatment periods is not fully elucidated. Future research could explore the long-term fate and potential subtle biological effects of this compound, particularly in the context of chronic dasatinib therapy. This could involve studies on potential low-level interactions with other biological pathways or receptors that might only become apparent with prolonged exposure. Understanding the excretion pathways and potential for persistence of this compound in the body is also relevant for assessing any long-term implications.
Implications for Drug Discovery and Development of Novel Kinase Inhibitors
The study of dasatinib metabolism, including the formation of this compound, provides valuable lessons for the discovery and development of novel kinase inhibitors. Understanding the metabolic pathways a drug undergoes is critical for designing compounds with favorable pharmacokinetic profiles and reduced potential for generating inactive or potentially harmful metabolites.
The fact that Dasatinib N-oxidation is primarily mediated by FMO3 and, to some extent, CYPs, highlights the importance of considering the substrate specificity of these enzymes during the design phase of new kinase inhibitors uni.luharvard.educiteab.com. Designing molecules that are less susceptible to N-oxidation or that produce metabolites with improved properties could lead to drugs with more predictable pharmacokinetics and potentially reduced variability in patient response.
Q & A
Q. How can researchers synthesize and characterize Dasatinib N-Oxide for metabolic studies?
- Methodological Answer : this compound can be synthesized via cytochrome P450-mediated oxidation of dasatinib in vitro using liver microsomes or recombinant CYP3A4 enzymes . For structural confirmation, employ nuclear magnetic resonance (NMR; ¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Purity assessment requires HPLC with UV detection (λ = 260 nm) . In vivo metabolite isolation from plasma or urine samples can be achieved using solid-phase extraction followed by LC-MS/MS quantification .
Q. What analytical techniques are recommended for quantifying this compound in pharmacokinetic studies?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for high sensitivity and specificity. Calibrate with deuterated internal standards (e.g., Dasatinib-d8) to correct for matrix effects. Validate the method per FDA guidelines, including linearity (1–1000 ng/mL), precision (CV <15%), and accuracy (85–115%) . For tissue distribution studies, combine LC-MS/MS with laser microdissection to quantify metabolites in specific cellular compartments .
Q. What is the metabolic pathway leading to this compound formation, and how can enzyme kinetics be studied?
- Methodological Answer : Dasatinib undergoes hepatic oxidation via CYP3A4 to form the N-Oxide metabolite. To study kinetics, incubate dasatinib with human liver microsomes (HLMs) or recombinant CYP3A4, and measure metabolite formation over time using LC-MS. Calculate kinetic parameters (Km, Vmax) via Michaelis-Menten plots. Inhibitor assays (e.g., ketoconazole for CYP3A4) confirm enzyme specificity .
Advanced Research Questions
Q. How does this compound’s kinase inhibition profile compare to the parent compound, and what methods validate target engagement?
- Methodological Answer : Perform kinase profiling using a panel of 400+ recombinant kinases at 1 μM ATP. Compare IC50 values of dasatinib and its N-Oxide for Src, Bcr-Abl, and off-target kinases (e.g., DDR1, EPHA2). Use CRISPR/Cas9 screens in T-cells to identify resistance-associated kinases (e.g., CSK, LCK) and validate via phosphoproteomics. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to Abl1 kinase domains .
Q. What experimental designs assess this compound’s immunosuppressive effects in CAR T-cell therapy?
- Methodological Answer : Co-culture CAR T-cells with target tumor cells (e.g., NALM6) in the presence of this compound (0–100 nM). Measure cytokine release (IL-6, IFN-γ) via ELISA and T-cell proliferation via CFSE dilution. Use flow cytometry to evaluate apoptosis (Annexin V/PI) and activation markers (CD69, CD25). To test reversibility, wash out the metabolite and monitor target cell lysis over 72 hours .
Q. How can researchers resolve contradictions in this compound’s role in drug resistance?
- Methodological Answer : In imatinib-resistant CML cell lines (e.g., K562-R), compare the efficacy of dasatinib and its N-Oxide via MTT assays. Perform RNA-seq to identify resistance pathways (e.g., ABCB1 upregulation). Use CRISPR knockouts (e.g., BCR-ABL T315I mutation) to isolate metabolite-specific effects. Validate findings in patient-derived xenograft (PDX) models, correlating plasma N-Oxide levels with treatment failure .
Q. What methodologies evaluate this compound’s senolytic activity in diabetic models?
- Methodological Answer : Treat senescent human adipocytes (induced by ionizing radiation) with this compound (1–10 μM). Quantify senescence markers (SA-β-gal, p16INK4a) via fluorescence microscopy and Western blot. Measure glucose uptake via 2-NBDG assays and insulin signaling (p-AKT, p-IRS1) in myotubes. In vivo, use db/db mice to assess glycemic control (HbA1c, OGTT) and pancreatic β-cell function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
